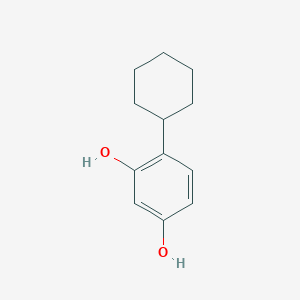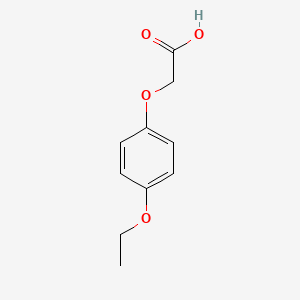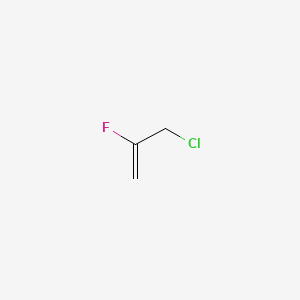
3,4-Dihydroxy-5-(1,2,3,4-tetrahydroxybutyl)oxolan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dihydroxy-5-(1,2,3,4-tetrahydroxybutyl)oxolan-2-one is a chemical compound with the molecular formula C8H14O8 and a molecular weight of 238.19 g/mol. This compound is known for its unique structure, which includes multiple hydroxyl groups, making it highly reactive and versatile in various chemical reactions.
Preparation Methods
The synthesis of 3,4-Dihydroxy-5-(1,2,3,4-tetrahydroxybutyl)oxolan-2-one typically involves the reaction of specific precursors under controlled conditions. One common method involves the reaction of a suitable dihydroxy compound with a tetrahydroxybutyl derivative . The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products .
Chemical Reactions Analysis
3,4-Dihydroxy-5-(1,2,3,4-tetrahydroxybutyl)oxolan-2-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The hydroxyl groups in the compound can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3,4-Dihydroxy-5-(1,2,3,4-tetrahydroxybutyl)oxolan-2-one has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of 3,4-Dihydroxy-5-(1,2,3,4-tetrahydroxybutyl)oxolan-2-one involves its interaction with specific molecular targets and pathways. The compound’s multiple hydroxyl groups allow it to form hydrogen bonds and interact with various enzymes and receptors. These interactions can modulate biochemical pathways, leading to its observed effects . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
3,4-Dihydroxy-5-(1,2,3,4-tetrahydroxybutyl)oxolan-2-one can be compared with other similar compounds, such as:
2,4-Dihydroxy-1,3,5-benzenetricarboxaldehyde: This compound also contains multiple hydroxyl groups and is used in similar applications.
1,5-Dihydroxy-1,2,3,4-tetrahydronaphthalene: Another compound with multiple hydroxyl groups, used in organic synthesis and coordination chemistry. The uniqueness of this compound lies in its specific structure and reactivity, which make it suitable for a wide range of applications in different fields.
Properties
CAS No. |
6968-62-3 |
|---|---|
Molecular Formula |
C8H14O8 |
Molecular Weight |
238.19 g/mol |
IUPAC Name |
(3R,4S,5R)-3,4-dihydroxy-5-[(2S,3S)-1,2,3,4-tetrahydroxybutyl]oxolan-2-one |
InChI |
InChI=1S/C8H14O8/c9-1-2(10)3(11)4(12)7-5(13)6(14)8(15)16-7/h2-7,9-14H,1H2/t2-,3-,4?,5-,6+,7+/m0/s1 |
InChI Key |
NUYDBDGECBIUPJ-MOXBBVEWSA-N |
SMILES |
C(C(C(C(C1C(C(C(=O)O1)O)O)O)O)O)O |
Isomeric SMILES |
C([C@@H]([C@@H](C([C@@H]1[C@H]([C@H](C(=O)O1)O)O)O)O)O)O |
Canonical SMILES |
C(C(C(C(C1C(C(C(=O)O1)O)O)O)O)O)O |
Key on ui other cas no. |
5346-80-5 6968-62-3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















